molecular formula C8H13N3O3 B136442 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione CAS No. 158893-39-1

6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione

Cat. No.: B136442
CAS No.: 158893-39-1
M. Wt: 199.21 g/mol
InChI Key: RWSZTPQGFXCVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione is a synthetic organic compound belonging to the uracil family Uracil derivatives are known for their significant roles in various biological processes and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione typically involves the reaction of uracil derivatives with 3-methoxypropylamine. The process can be carried out under mild conditions, often using solvents like dichloromethane or ethyl acetate. The reaction may require catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. Techniques such as catalytic hydrogenation and the use of protecting groups can be employed to enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3-Methoxypropyl)-4-piperidinamine
  • 1-(3-Methoxypropyl)-piperazine
  • 6-Methyl-1H-pyrimidin-2,4-diones

Comparison: 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern on the uracil ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

158893-39-1

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

6-amino-1-(3-methoxypropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O3/c1-14-4-2-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13)

InChI Key

RWSZTPQGFXCVNF-UHFFFAOYSA-N

SMILES

COCCCN1C(=CC(=O)NC1=O)N

Canonical SMILES

COCCCN1C(=CC(=O)NC1=O)N

Origin of Product

United States

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